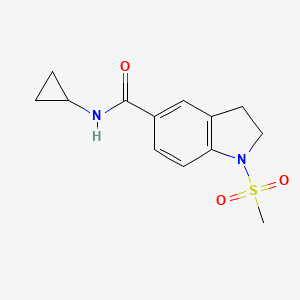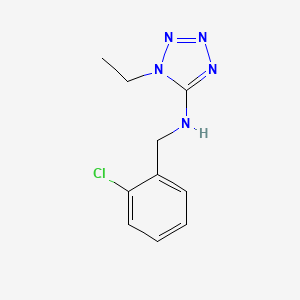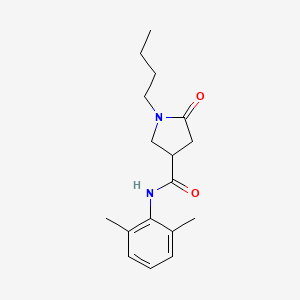
N-cyclopropyl-1-(methylsulfonyl)indoline-5-carboxamide
Descripción general
Descripción
N-cyclopropyl-1-(methylsulfonyl)indoline-5-carboxamide is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of indoline derivatives and has been studied for its various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-1-(methylsulfonyl)indoline-5-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of specific enzymes involved in the growth and proliferation of cancer cells and inflammatory cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and proliferation of cancer cells and inflammatory cells. It has also been shown to reduce pain and inflammation in animal models of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-cyclopropyl-1-(methylsulfonyl)indoline-5-carboxamide in lab experiments include its synthetic availability and its potential as a therapeutic agent in various disease conditions. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at higher concentrations.
Direcciones Futuras
There are several future directions for the research of N-cyclopropyl-1-(methylsulfonyl)indoline-5-carboxamide. These include further studies to elucidate its mechanism of action, its potential as a therapeutic agent in various disease conditions, and its safety and toxicity profile. Additionally, studies to improve its solubility and bioavailability may also be explored.
Aplicaciones Científicas De Investigación
N-cyclopropyl-1-(methylsulfonyl)indoline-5-carboxamide has been studied for its potential therapeutic applications in various disease conditions, including cancer, inflammation, and neuropathic pain. It has been shown to exhibit anti-tumor and anti-inflammatory effects in preclinical studies.
Propiedades
IUPAC Name |
N-cyclopropyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-19(17,18)15-7-6-9-8-10(2-5-12(9)15)13(16)14-11-3-4-11/h2,5,8,11H,3-4,6-7H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMBNSVJHVNRBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B4419111.png)

![N-[4-(dimethylamino)benzyl]-1-ethyl-1H-tetrazol-5-amine](/img/structure/B4419128.png)


![5-(2,3-dimethoxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4419137.png)
![4-[1H-indol-3-yl(oxo)acetyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B4419142.png)
![6-(4-methoxybenzyl)-3-pyrazin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4419152.png)
![N-allyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4419166.png)
![N-{4-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]phenyl}acetamide](/img/structure/B4419170.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4419172.png)
![4-fluoro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B4419177.png)
![2-amino-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4419187.png)